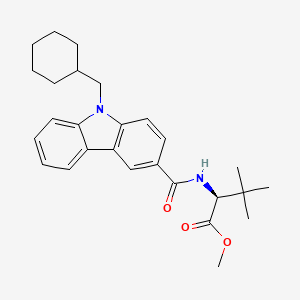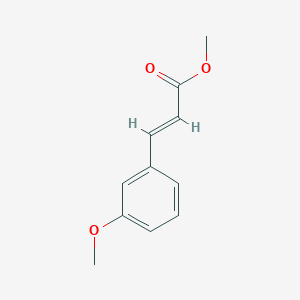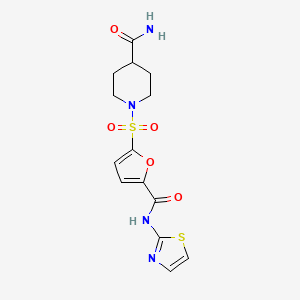
2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid is a chemical compound with the molecular formula C16H14O4 . It has a molecular weight of 270.28 . This compound is used in the synthesis of metal-organic frameworks (MOFs) and other porous organic materials .
Synthesis Analysis
The synthesis of 2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid involves solvothermal conditions . A mixture of dimethyl 2-iodobiphenyl-4, 4’-dicarboxylate, LiCl, 1,2-diphenylethyne, palladium diacetate, and sodium acetate in DMFA is stirred at 95–105°C for 3 days .Molecular Structure Analysis
The molecular structure of 2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid is planar . It is used as a linker in the construction of MOFs . The structure of the MOFs can vary depending on the metal ions and conditions used in the synthesis .Chemical Reactions Analysis
2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid can react with various metal ions to form MOFs . The reactions typically occur under solvothermal conditions and result in frameworks with different topologies .Physical And Chemical Properties Analysis
2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid has a predicted boiling point of 452.4±45.0 °C and a predicted density of 1.272±0.06 g/cm3 . It has a pKa value of 3.92±0.10 (Predicted) .Wissenschaftliche Forschungsanwendungen
Metal-Organic Frameworks (MOFs)
2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid: (2D-BPDC) is utilized as a linker in the synthesis of 2D-carboxylic MOFs . These porous materials have applications in gas storage, separation, and catalysis. Researchers explore their potential for drug delivery systems due to their tunable pore sizes and high surface areas .
Liquid Crystal Polymers (LCPs)
In the development of liquid crystal polymers , 2D-BPDC plays a crucial role. LCPs find applications in electronics, optical devices, automotive components, and textiles. The unique alignment of liquid crystal phases in these polymers allows for tailored properties, making them valuable in various industries .
Starting Reagent for Fluorinated Biphenyls
2D-BPDC serves as a starting reagent for the synthesis of dimethyl 2-fluoro- and 2,2’-difluorobiphenyl-4,4’-dicarboxylates . These fluorinated compounds have applications in materials science, pharmaceuticals, and agrochemicals. Fluorination enhances their properties, such as solubility and stability .
Organic Electronics
Researchers investigate 2D-BPDC for its potential in organic electronic devices . Its unique structure and functional groups make it an interesting candidate for organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs). The goal is to enhance device performance and stability .
Photocatalysis
2D-BPDC-based MOFs can act as photocatalysts . These materials absorb light and generate reactive species, which can drive chemical reactions. Researchers explore their use in water splitting, pollutant degradation, and solar energy conversion. The specific arrangement of 2D-BPDC units influences their photocatalytic activity .
Supramolecular Chemistry
Supramolecular assemblies based on 2D-BPDC exhibit intriguing host-guest interactions. Researchers study their ability to encapsulate small molecules, ions, or metal complexes. These supramolecular systems have applications in drug delivery, sensing, and molecular recognition .
Wirkmechanismus
Mode of Action
It’s known that the compound can be used in the preparation of polymers, suggesting it may interact with other molecules to form complex structures .
Biochemical Pathways
It’s known that the compound is used in the synthesis of polymers , which could imply its involvement in polymerization reactions.
Result of Action
As a component in the synthesis of polymers , it may contribute to the properties of the resulting materials.
Eigenschaften
IUPAC Name |
4-(4-carboxy-2-methylphenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-9-7-11(15(17)18)3-5-13(9)14-6-4-12(16(19)20)8-10(14)2/h3-8H,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYFKAXNJXFNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-2-amino-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2813861.png)


![N,N-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2813866.png)
![3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2813867.png)
![rac-(5S,8aS)-5-Benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carbonitrile](/img/structure/B2813869.png)
![(2-Methylsulfonylpyrimidin-4-yl)-(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2813870.png)
![4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2813871.png)
![7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol](/img/structure/B2813872.png)
![1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride](/img/structure/B2813873.png)

![9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2813877.png)
![[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B2813878.png)
